N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazoloazepine core, which is a fused bicyclic system, and a methoxyphenyl group, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a bromoester, followed by cyclization to form the thiazoloazepine core. The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoloazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazoloazepine core can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide: shares structural similarities with other thiazoloazepine derivatives and methoxyphenyl compounds.
Uniqueness
- The unique combination of the thiazoloazepine core and the methoxyphenyl group distinguishes this compound from others. Its specific reactivity and potential biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-11-4-2-10(3-5-11)17-14(19)15-18-12-6-8-16-9-7-13(12)21-15/h2-5,16H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLCSLZCUAXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(S2)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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